molecular formula C13H17NO3 B7541407 4-(3-Methylbutylcarbamoyl)benzoic acid

4-(3-Methylbutylcarbamoyl)benzoic acid

Cat. No.: B7541407
M. Wt: 235.28 g/mol
InChI Key: KTZBSVRZTIMLKQ-UHFFFAOYSA-N
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Description

4-(3-Methylbutylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted at the para position of the aromatic ring. The carbamoyl moiety is further functionalized with a 3-methylbutylamine chain, resulting in the molecular formula C₁₃H₁₇NO₃ (calculated based on structural analogs).

The synthesis of such compounds typically involves condensation reactions between activated benzoic acid derivatives (e.g., acid chlorides or esters) and alkylamines. For instance, analogous pathways described in utilize intermediates like 4-(bromomethyl)benzoic acid, which undergo nucleophilic substitution with amines to form carbamoyl linkages . While direct evidence for the synthesis of this compound is absent in the provided materials, its structural framework aligns with methodologies employed for related amide-functionalized benzoic acids.

Properties

IUPAC Name

4-(3-methylbutylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)7-8-14-12(15)10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZBSVRZTIMLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Lipophilicity and Bioavailability

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